1-(2-Fluoroethyl)piperazine

Descripción general

Descripción

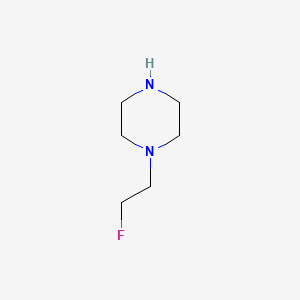

1-(2-Fluoroethyl)piperazine is a chemical compound with the molecular formula C6H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms in the ethyl group is replaced by a fluorine atom. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-fluoroethyl bromide under basic conditions. The reaction typically proceeds as follows:

Reactants: Piperazine and 2-fluoroethyl bromide

Solvent: Anhydrous ethanol or acetonitrile

Base: Potassium carbonate or sodium hydroxide

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

1-(2-Fluoroethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Lithium aluminum hydride in anhydrous ether, reflux

Substitution: Amine or thiol in the presence of a base, room temperature to reflux

Major Products Formed:

Oxidation: N-oxide derivatives

Reduction: Reduced piperazine derivatives

Substitution: Substituted piperazine derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Fluoroethyl)piperazine is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity for specific targets.

- Receptor Ligands : Recent studies have identified this compound derivatives as potential ligands for sigma receptors, particularly sigma receptor 1 (S1R). Research indicates that certain piperazine-based compounds exhibit high affinity for S1R, which is implicated in neuropsychiatric disorders. For example, compounds derived from piperazine have shown promising results in functional assays, acting as agonists with significant binding affinities (Ki values) comparable to established drugs like haloperidol .

- Dopamine Transporter Studies : The compound has also been explored for its interaction with dopamine transporters (DAT) and serotonin transporters (SERT). Derivatives of this compound have been synthesized and tested for their binding properties, revealing that some analogues possess enhanced selectivity for DAT over SERT, which is crucial for developing treatments for conditions like depression and schizophrenia .

Synthesis and Derivatives

The synthesis of this compound involves straightforward chemical reactions that can be modified to produce various derivatives with tailored properties.

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution reactions involving piperazine and fluorinated ethyl halides. This method allows chemists to introduce various functional groups that can alter the pharmacological profile of the resulting compounds.

- Case Studies : A notable study focused on synthesizing a series of N-aromatic and N-heteroaromatic derivatives of this compound. These derivatives were evaluated for their DAT and SERT binding affinities, demonstrating the versatility of the compound in generating new pharmacologically active agents .

Pharmacological Research

The pharmacological potential of this compound extends beyond basic ligand-receptor interactions; it also plays a role in the development of therapeutic agents.

- Neuropharmacology : Research indicates that compounds based on this compound may modulate neuropharmacological pathways involved in mood regulation and cognitive function. The exploration of these compounds as potential antidepressants or anxiolytics is ongoing, with several candidates showing promise in preclinical models .

- Analytical Methods : The identification and analysis of piperazine derivatives, including this compound, have been facilitated by advanced analytical techniques such as HPLC and LC-MS. These methods are crucial for characterizing the purity and concentration of synthesized compounds, ensuring their viability for further research applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for synthesizing receptor ligands |

| Sigma Receptor Studies | High-affinity ligands for sigma receptor 1, potential neuropsychiatric applications |

| Dopamine Transporter Research | Derivatives show selectivity for dopamine transporters over serotonin transporters |

| Pharmacological Research | Potential use in developing antidepressants or anxiolytics |

| Analytical Techniques | Utilized in HPLC and LC-MS for compound characterization |

Mecanismo De Acción

The mechanism of action of 1-(2-Fluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the ethyl group can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways

Receptors: Binding to neurotransmitter receptors, affecting signal transduction pathways

Comparación Con Compuestos Similares

1-(2-Fluoroethyl)piperazine can be compared with other piperazine derivatives, such as:

1-(2-Chloroethyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

1-(2-Bromoethyl)piperazine: Contains a bromine atom, which can affect its chemical properties and applications.

1-(2-Iodoethyl)piperazine: The presence of an iodine atom imparts unique characteristics, such as increased molecular weight and potential for radio-labeling.

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.

Actividad Biológica

1-(2-Fluoroethyl)piperazine is a chemical compound that belongs to the piperazine family, characterized by its unique structure featuring a fluorinated ethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter receptors.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 130.18 g/mol

- Structure : Contains a piperazine ring substituted with a 2-fluoroethyl group.

The fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate in drug design and development. The presence of this fluorinated group can influence the compound's pharmacokinetic properties, potentially improving its efficacy and safety profile.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those in the serotonin receptor family (5-HT receptors). Piperazine derivatives are known for their diverse biological activities, including:

- Serotonin Receptor Modulation : Research indicates that compounds similar to this compound can act as ligands for serotonin receptors, which are crucial in regulating mood, anxiety, and other neurological functions.

- Ion Channel Modulation : Some piperazine derivatives influence ion channels, affecting nerve impulse transmission and potentially providing therapeutic effects for neurological disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the piperazine structure can significantly impact binding affinity and selectivity for serotonin receptors. This implies that this compound could serve as a lead compound in drug discovery aimed at developing new antidepressants or anxiolytics.

Comparative Analysis of Piperazine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Fluoropropyl)piperazine | Propyl group instead of ethyl | Potential antidepressant properties |

| 1-(2-Methoxyethyl)piperazine | Methoxy group substitution | Antidepressant and anxiolytic activities |

| 1-(4-Fluorophenyl)piperazine | Fluorophenyl substitution | Antipsychotic effects |

| 1-(2-Pyridyl)piperazine | Pyridine ring substitution | Ligand for serotonin receptors |

The unique properties imparted by the fluorinated ethyl chain enhance the pharmacokinetic properties and receptor binding profile compared to other derivatives.

Safety and Handling

Due to the lack of extensive data on this compound's specific biological effects, it is advisable to handle it with caution. Similar compounds can be irritants to skin, eyes, and respiratory systems. Proper personal protective equipment should be utilized when working with this compound.

Propiedades

IUPAC Name |

1-(2-fluoroethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXROJWBPMDWCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610623 | |

| Record name | 1-(2-Fluoroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541505-04-8 | |

| Record name | 1-(2-Fluoroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.